An In-depth Technical Guide to Methyl Octanoate-d15 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl Octanoate-d15 for Researchers and Drug Development Professionals
Introduction: Methyl Octanoate-d15 is a deuterated form of methyl octanoate, a fatty acid methyl ester (FAME). Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The incorporation of 15 deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of methyl octanoate and other related fatty acids in complex biological matrices. This technical guide provides a comprehensive overview of Methyl Octanoate-d15, including its properties, synthesis, and application in validated analytical methodologies.
Core Properties of Methyl Octanoate-d15
Methyl Octanoate-d15 shares similar physical and chemical properties with the unlabeled Methyl Octanoate, with the key difference being its increased molecular weight due to the deuterium labeling.
| Property | Value |
| Chemical Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate[1] |
| Molecular Formula | C₉D₁₅H₃O₂[2] |
| Molecular Weight | 173.33 g/mol [2] |
| CAS Number | 1219798-91-0[2] |
| Appearance | Colorless to pale yellow oily liquid[3] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol and hexane. |
| Storage | Store at room temperature |
Synthesis of Methyl Octanoate-d15
The synthesis of Methyl Octanoate-d15 is typically achieved through a two-step process involving the deuteration of octanoic acid followed by esterification.
Step 1: Deuteration of Octanoic Acid
A common method for introducing deuterium atoms into a fatty acid is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.
Experimental Protocol:
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Reaction Setup: In a sealed reaction vessel, octanoic acid is dissolved in a deuterium-rich solvent, typically deuterium oxide (D₂O).
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Catalyst Addition: A heterogeneous catalyst, such as platinum on carbon (Pt/C), is added to the mixture.
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H/D Exchange: The reaction mixture is heated under pressure to facilitate the exchange of hydrogen atoms with deuterium atoms on the fatty acid backbone. This process is often repeated multiple times with fresh D₂O and catalyst to achieve a high degree of deuteration.
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Purification: After the final exchange cycle, the deuterated octanoic acid is isolated from the reaction mixture and purified, typically by chromatography.
Step 2: Esterification to Methyl Octanoate-d15
The deuterated octanoic acid is then converted to its methyl ester via an acid-catalyzed esterification reaction (Fischer esterification).
Experimental Protocol:
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Reaction Mixture: The deuterated octanoic acid is dissolved in an excess of anhydrous methanol.
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Acid Catalyst: A strong acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex (BF₃-methanol), is added to the solution.
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Reaction: The mixture is refluxed for a specific period to drive the esterification to completion.
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Workup and Purification: The reaction is quenched, and the resulting Methyl Octanoate-d15 is extracted with an organic solvent (e.g., hexane). The organic phase is washed, dried, and the solvent is evaporated. The final product is then purified by distillation or chromatography to yield high-purity Methyl Octanoate-d15.
Application in Quantitative Analysis: GC-MS
Methyl Octanoate-d15 is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids. The principle of this application is based on isotope dilution mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. A known amount of the isotopically labeled standard (Methyl Octanoate-d15) is added to the sample containing the unlabeled analyte (methyl octanoate). The standard and the analyte are assumed to behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be precisely calculated.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of Fatty Acids in a Biological Matrix
The following is a generalized protocol for the quantification of fatty acids, such as octanoic acid, in a biological sample (e.g., plasma) using Methyl Octanoate-d15 as an internal standard.
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Sample Preparation and Lipid Extraction:
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Methyl Octanoate-d15 solution in methanol.
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Add a solvent mixture for lipid extraction, typically chloroform:methanol (2:1, v/v).
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Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids.
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Centrifuge the sample to separate the organic and aqueous phases.
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Carefully collect the lower organic phase containing the lipids.
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Evaporate the solvent under a gentle stream of nitrogen.
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Derivatization to Fatty Acid Methyl Esters (FAMEs):
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To the dried lipid extract, add a derivatization agent, such as 14% boron trifluoride in methanol (BF₃-methanol).
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Heat the sample at a controlled temperature (e.g., 100°C) for a set time (e.g., 5 minutes) to convert the fatty acids to their corresponding methyl esters (FAMEs).
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Cool the sample and add hexane and a saturated sodium chloride solution.
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Vortex and centrifuge to separate the phases.
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Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
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GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A capillary column suitable for FAME analysis (e.g., DB-WAX).
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Injection Mode: Splitless.
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Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Specific ions for both the analyte (methyl octanoate) and the internal standard (Methyl Octanoate-d15) are monitored.
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Caption: Experimental Workflow for Fatty Acid Quantification.
Data Presentation: Representative Quantitative Data
The following table presents an example of a calibration curve for the quantification of methyl octanoate using Methyl Octanoate-d15 as an internal standard. The data is for illustrative purposes to demonstrate the typical performance of the method.
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 75,123 | 0.203 |
| 5 | 76,170 | 74,987 | 1.016 |
| 10 | 153,456 | 75,543 | 2.031 |
| 25 | 380,123 | 74,890 | 5.076 |
| 50 | 755,678 | 75,210 | 10.047 |
| 100 | 1,510,987 | 75,345 | 20.054 |
Linear Regression of Calibration Curve:
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Equation: y = 0.2001x + 0.015
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Correlation Coefficient (R²): 0.9995
This data demonstrates the excellent linearity that can be achieved over a wide concentration range, which is essential for accurate quantification.
Conclusion
Methyl Octanoate-d15 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of fatty acids. Its use as a stable isotope-labeled internal standard in conjunction with GC-MS provides a robust, accurate, and precise method for determining the concentration of octanoic acid and related compounds in complex biological matrices. The detailed protocols and representative data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique in various research and development settings.
